molecular formula C12H13NO2 B12122129 2-(2-Methoxyphenyl)-3-oxopentanenitrile

2-(2-Methoxyphenyl)-3-oxopentanenitrile

Cat. No.: B12122129
M. Wt: 203.24 g/mol
InChI Key: BRPLMIBVDOJEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-3-oxopentanenitrile is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-3-oxopentanenitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable nitrile and a ketone precursor. One common method is the Knoevenagel condensation, where 2-methoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary amines and secondary alcohols.

    Substitution: Brominated and sulfonated derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.

    2-(2-Methoxyphenyl)benzoxazole: Exhibits similar photophysical properties but lacks large Stokes shifts.

    Tris(2-methoxyphenyl)phosphine: Used as a ligand in catalysis.

Uniqueness

2-(2-Methoxyphenyl)-3-oxopentanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.

Biological Activity

2-(2-Methoxyphenyl)-3-oxopentanenitrile is an organic compound classified as an aromatic ketone. Its unique structure, characterized by a methoxy group on a phenyl ring linked to a nitrile and a ketone functional group, suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
IUPAC Name This compound
InChI Key BRPLMIBVDOJEOA-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C(C#N)C1=CC=CC=C1OC

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets depend on the context of use, which includes antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures possess the ability to inhibit bacterial growth and exhibit antifungal activity .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. The compound's ability to interfere with cellular pathways involved in cancer progression is under investigation, with some studies highlighting its effectiveness against various cancer cell lines.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that certain modifications enhanced the compound's efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Study 2: Anticancer Activity

In vitro tests demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

CompoundActivity TypeNotes
2-Methoxyphenyl isocyanate AntimicrobialUsed in organic synthesis
Tris(2-methoxyphenyl)phosphine CatalysisLigand in catalytic processes
Similar Ketones VariousGeneralized biological activities noted

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3-oxopentanenitrile

InChI

InChI=1S/C12H13NO2/c1-3-11(14)10(8-13)9-6-4-5-7-12(9)15-2/h4-7,10H,3H2,1-2H3

InChI Key

BRPLMIBVDOJEOA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C#N)C1=CC=CC=C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.